molecular formula C20H22ClNO4 B14335969 1,4-Benzodioxan, 7-benzoyl-2-(morpholinomethyl)-, hydrochloride CAS No. 100022-13-7

1,4-Benzodioxan, 7-benzoyl-2-(morpholinomethyl)-, hydrochloride

Cat. No.: B14335969
CAS No.: 100022-13-7
M. Wt: 375.8 g/mol
InChI Key: XMDJIURQLSRTIO-UHFFFAOYSA-N
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Description

1,4-Benzodioxan, 7-benzoyl-2-(morpholinomethyl)-, hydrochloride is a chemical compound with a complex structure that includes a benzodioxan ring, a benzoyl group, and a morpholinomethyl group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1,4-Benzodioxan, 7-benzoyl-2-(morpholinomethyl)-, hydrochloride involves several steps. The synthetic route typically starts with the formation of the benzodioxan ring, followed by the introduction of the benzoyl group and the morpholinomethyl group. The final step involves the formation of the hydrochloride salt. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production.

Chemical Reactions Analysis

1,4-Benzodioxan, 7-benzoyl-2-(morpholinomethyl)-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes. In medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. Additionally, it has applications in the pharmaceutical industry as a precursor for drug development.

Mechanism of Action

The mechanism of action of 1,4-Benzodioxan, 7-benzoyl-2-(morpholinomethyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

1,4-Benzodioxan, 7-benzoyl-2-(morpholinomethyl)-, hydrochloride can be compared with other similar compounds, such as those with different substituents on the benzodioxan ring or variations in the morpholinomethyl group. These comparisons highlight the uniqueness of this compound in terms of its chemical structure and properties. Similar compounds include derivatives of benzodioxan with different functional groups, which may exhibit different reactivity and biological activity.

Properties

CAS No.

100022-13-7

Molecular Formula

C20H22ClNO4

Molecular Weight

375.8 g/mol

IUPAC Name

[3-(morpholin-4-ium-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-phenylmethanone;chloride

InChI

InChI=1S/C20H21NO4.ClH/c22-20(15-4-2-1-3-5-15)16-6-7-18-19(12-16)25-17(14-24-18)13-21-8-10-23-11-9-21;/h1-7,12,17H,8-11,13-14H2;1H

InChI Key

XMDJIURQLSRTIO-UHFFFAOYSA-N

Canonical SMILES

C1COCC[NH+]1CC2COC3=C(O2)C=C(C=C3)C(=O)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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